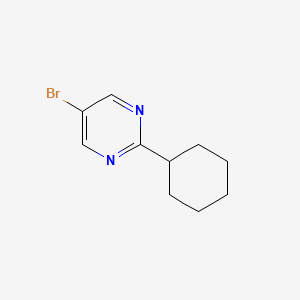

5-Bromo-2-(cyclohexyl)pyrimidine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Research

The journey into the world of pyrimidines began in the 19th century, with the first isolation of a pyrimidine derivative, alloxan, by Brugnatelli in 1818 through the oxidation of uric acid. google.com However, the systematic study of this class of compounds is often credited to Pinner, who in 1884, synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. nih.gov The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. nih.gov

Early research was heavily influenced by the discovery of pyrimidines as core components of nucleic acids—cytosine, thymine, and uracil (B121893)—which are fundamental to genetic coding and biological function. This biological significance has been a primary driver of pyrimidine research for over a century, leading to a vast and ever-expanding body of literature. chemicalbook.com The evolution of this research has seen the focus expand from naturally occurring pyrimidines to the synthesis and application of a myriad of substituted derivatives in various scientific domains.

Pyrimidine Scaffold as a Privileged Heterocycle in Chemical Science

The pyrimidine ring is widely regarded as a "privileged scaffold" in medicinal chemistry and chemical biology. This term denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The versatility of the pyrimidine core allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. sigmaaldrich.com

This adaptability has led to the development of numerous pyrimidine-based therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. chemicalbook.comsigmaaldrich.com The ability of the pyrimidine structure to mimic the interactions of endogenous ligands with biological receptors is a key factor in its success as a pharmacophore.

Rationales for Investigating 5-Bromo-2-(cyclohexyl)pyrimidine within the Pyrimidine Class

The specific investigation of this compound is driven by a combination of factors inherent to its unique substitution pattern. The presence of a bromine atom at the 5-position and a cyclohexyl group at the 2-position provides a compelling case for its synthesis and study.

The bromine atom at the C-5 position is of particular interest as it serves as a versatile synthetic handle. Halogenated pyrimidines are valuable intermediates in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. chemicalbook.comvivanls.com This allows for the introduction of a wide range of functional groups at this position, facilitating the generation of diverse molecular libraries for biological screening. nih.gov

The cyclohexyl group at the C-2 position is known to influence the lipophilicity of a molecule, a critical parameter for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The incorporation of a cyclohexyl moiety can enhance a compound's ability to cross biological membranes. Furthermore, the non-planar, bulky nature of the cyclohexyl ring can introduce specific steric interactions with biological targets, potentially leading to increased potency and selectivity. A general method for the preparation of 5-bromo-2-substituted pyrimidines involves the one-step reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound, in this case, cyclohexanecarboximidamide. nih.gov

Scope and Academic Relevance of Research on Brominated Cyclohexyl-Substituted Pyrimidines

The academic relevance of research into brominated cyclohexyl-substituted pyrimidines lies at the intersection of synthetic methodology and medicinal chemistry. The development of efficient and scalable synthetic routes to these compounds is a significant area of academic inquiry. A patented method, for instance, describes the preparation of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and amidine compounds, highlighting the industrial interest in this class of molecules. nih.gov

From a medicinal chemistry perspective, this class of compounds represents a fertile ground for the discovery of novel bioactive agents. The combination of a reactive bromo-substituent and a lipophilic cyclohexyl group on the privileged pyrimidine scaffold provides a rich design space for targeting a variety of biological processes. While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the broader class of substituted pyrimidines continues to be a major focus of drug discovery efforts.

Below are data tables for this compound and a closely related compound, 5-Bromopyrimidine (B23866), to provide context for its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13BrN2 | sigmaaldrich.com |

| Molecular Weight | 241.13 g/mol | sigmaaldrich.com |

| IUPAC Name | 5-bromo-2-cyclohexylpyrimidine | sigmaaldrich.com |

| CAS Number | 1215072-92-6 | sigmaaldrich.com |

| SMILES | C1CCC(CC1)C2=NC=C(C=N2)Br | sigmaaldrich.com |

| InChI | InChI=1S/C10H13BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | sigmaaldrich.com |

Table 2: Experimental and Computed Properties of 5-Bromopyrimidine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H3BrN2 | sigmaaldrich.com |

| Molecular Weight | 158.98 g/mol | sigmaaldrich.com |

| Melting Point | 67-73 °C | nih.gov |

| Form | Solid | nih.gov |

| XLogP3 | 0.7 |

| CAS Number | 4595-59-9 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclohexylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXUSXAJONAYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of the 5 Bromo 2 Cyclohexyl Pyrimidine Scaffold

Reactivity of the C-5 Bromo Substituent

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a key functional handle for molecular diversification. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine core, making it susceptible to a range of transformations.

Cross-Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position. These reactions are widely used to introduce a variety of substituents, significantly expanding the chemical space accessible from the 5-bromo-2-(cyclohexyl)pyrimidine starting material.

Suzuki-Miyaura Coupling: This reaction pairs the brominated pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating new carbon-carbon bonds. The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl bromide. wikipedia.org This method is known for its tolerance of a wide range of functional groups. libretexts.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of copper(I) salts as additives can sometimes accelerate the reaction rate. harvard.eduorganic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-5 position and a terminal alkyne. wikipedia.org It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org This method is valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org A highly regioselective C-5 iodination of pyrimidine nucleotides followed by a chemoselective Sonogashira coupling with propargylamine (B41283) has been reported. nih.gov

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | C-C |

| Stille | Organotin (e.g., stannane) | Pd catalyst | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position

The electron-deficient nature of the pyrimidine ring can facilitate nucleophilic aromatic substitution (SNAr) at the C-5 position, where the bromine atom acts as a leaving group. wikipedia.org This reactivity is enhanced by the presence of the two nitrogen atoms in the ring, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide. However, SNAr reactions on pyrimidine can be less facile than on other heteroaromatic systems like pyridine (B92270), especially at the C-5 position which is less electron-deficient compared to the C-2, C-4, and C-6 positions. wikipedia.org The reaction often requires forcing conditions, but can be a useful method for introducing heteroatom substituents.

Other Functional Group Interconversions Involving Bromine

The bromine atom at C-5 can be transformed into other functional groups through various reactions. These interconversions further enhance the synthetic utility of the scaffold.

Lithiation and Subsequent Quenching: The bromo group can be exchanged for a lithium atom using an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated pyrimidine is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents.

Halogen Exchange (Finkelstein Reaction): While less common for aryl bromides than alkyl halides, under certain conditions, the bromine can be exchanged for another halogen, such as iodine, using a metal iodide salt. researchgate.netvanderbilt.edu This can be advantageous as aryl iodides are often more reactive in cross-coupling reactions.

Reactivity at the C-2 (Cyclohexyl) Position

The cyclohexyl group at the C-2 position, while generally less reactive than the C-5 bromo substituent, can also undergo chemical transformations, allowing for further diversification of the molecule.

Transformations of the Cyclohexyl Moiety

Oxidation: The cyclohexyl ring can be oxidized to introduce new functional groups. For instance, oxidation could potentially lead to the formation of a cyclohexanone (B45756) or cyclohexanol (B46403) derivative, although this may require specific and potentially harsh reaction conditions. The oxidation of alkyl-substituted pyrimidines to form carboxylic acids or diols has been reported. researchgate.net

Dehydrogenation: Under certain catalytic conditions, the cyclohexyl ring could be dehydrogenated to form a phenyl group, transforming the 2-(cyclohexyl)pyrimidine into a 2-phenylpyrimidine (B3000279) derivative. This aromatization would significantly alter the electronic and steric properties of the molecule.

Ring Opening: While a less common transformation, under specific and energetic conditions, the cyclohexyl ring could undergo ring-opening reactions. umich.edu

Derivatives via Modifications of the Cyclohexyl Group

The cyclohexyl group itself can be a scaffold for further functionalization, although this is less commonly explored in the context of the pyrimidine core. Reactions such as free-radical halogenation on the cyclohexyl ring could introduce new reactive sites for subsequent modifications.

| Transformation | Potential Product | General Conditions |

|---|---|---|

| Oxidation | Cyclohexanone or Cyclohexanol derivative | Oxidizing agents |

| Dehydrogenation | Phenylpyrimidine derivative | Dehydrogenation catalyst, high temperature |

| Ring Opening | Alkyl-substituted pyrimidine | Energetic conditions |

Reactivity at Other Positions of the Pyrimidine Ring

The pyrimidine ring, being electron-deficient, exhibits characteristic reactivity patterns. While the C5-bromo substituent is a primary site for many transformations, other positions on the ring can also undergo reactions under specific conditions.

Amination Reactions

Direct C-H amination of the pyrimidine ring, particularly at the C2, C4, and C6 positions, is a significant area of research. nih.govacs.org While palladium-catalyzed cross-coupling reactions are common for C-X bond formations, direct C-H functionalization offers a more atom-economical approach. nih.gov For pyrimidine scaffolds, nucleophilic aromatic substitution (SNAr) is a key pathway for introducing amine functionalities. wikipedia.org

The inherent electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack, especially at the 2, 4, and 6 positions. slideshare.netwikipedia.org However, direct amination at these positions often requires activation. One strategy involves the formation of pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. nih.govacs.orgresearchgate.net This method has been shown to be effective for the C2-selective amination of a broad range of pyrimidines, even those with sensitive functional groups. nih.govacs.orgacs.org

For instance, a general protocol for the direct C-H etherification of N-heteroarenes, which can be conceptually extended to amination, involves the use of potassium tert-butoxide to generate N-heteroaryl halide intermediates that subsequently react with alcohols. researchgate.net This highlights the potential for base-mediated C-H functionalization.

In the context of multi-substituted pyrimidines, the existing substituents play a crucial role in directing the regioselectivity of amination. For example, in 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), reaction with ammonia (B1221849) leads to the regioselective formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, demonstrating the higher reactivity of the C4-chloro group towards nucleophilic displacement. researchgate.net Subsequent reaction of this product with secondary amines can then introduce a second amino group at the C2 position. researchgate.net

| Reactant | Reagents/Catalyst | Product | Position of Amination | Yield |

| Pyrimidine | Rhenium catalyst, Amine source | 2-Aminopyrimidine | C2 | High selectivity nih.govacs.orgresearchgate.net |

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | C4 | Main product researchgate.net |

| 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | Secondary amine | 4-Amino-5-bromo-2-(substituted amino)pyrimidine | C2 | - |

Other Electrophilic or Nucleophilic Substitutions

The pyrimidine ring's electron-poor nature generally disfavors electrophilic aromatic substitution. bhu.ac.ingcwgandhinagar.com Such reactions typically require the presence of activating, electron-donating groups (like -OH or -NH2) on the ring to restore some of the π-electron density. researchgate.net When electrophilic substitution does occur, it preferentially takes place at the C5 position, which is the least electron-deficient. slideshare.netwikipedia.orgresearchgate.net For this compound, the C5 position is already substituted, making further electrophilic attack highly unlikely without modification of the existing groups.

Conversely, nucleophilic aromatic substitution (SNAr) is a much more common and synthetically useful reaction for pyrimidines. wikipedia.orgbhu.ac.in The nitrogen atoms withdraw electron density from the ring, making the carbon atoms (particularly at C2, C4, and C6) electrophilic and susceptible to attack by nucleophiles. wikipedia.orgslideshare.netwikipedia.orgbyjus.com The reaction proceeds through an addition-elimination mechanism, often involving a stable Meisenheimer complex intermediate. wikipedia.orgyoutube.com The presence of a good leaving group, such as a halide, is crucial for this reaction to proceed efficiently. wikipedia.orgmasterorganicchemistry.comchadsprep.com

In the case of this compound, while the bromine at C5 is a leaving group, the C4 and C6 positions are potential sites for nucleophilic attack if a suitable leaving group were present or if the reaction proceeds via a different mechanism, such as through a benzyne-like intermediate (aryne). masterorganicchemistry.com Reactions of substituted pyrimidines with strong nucleophiles like Grignard or alkyllithium reagents can lead to the formation of 4-alkyl- or 4-aryl pyrimidines after an aromatization step. wikipedia.org

| Reaction Type | Position(s) on Pyrimidine Ring | General Requirements |

| Electrophilic Substitution | C5 | Activating (electron-donating) groups on the ring. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 | Electron-withdrawing groups on the ring and a good leaving group. wikipedia.orgbyjus.com |

Cycloaddition and Annulation Reactions Involving Pyrimidine Ring

The pyrimidine ring can participate in cycloaddition reactions, acting either as a diene or a dienophile, although it is generally considered an unreactive azadiene in Diels-Alder reactions. acs.orgacs.orgacsgcipr.org These reactions provide powerful methods for the synthesis of fused heterocyclic systems.

Inverse electron demand Diels-Alder (IEDDA) reactions are particularly relevant for electron-deficient systems like pyrimidines. acsgcipr.orgorganic-chemistry.org In these reactions, the electron-poor pyrimidine acts as the diene and reacts with an electron-rich dienophile. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, extruding a small stable molecule to form a new aromatic ring. acsgcipr.orgorganic-chemistry.org For example, trifluoroacetic acid (TFA)-catalyzed IEDDA reactions of 1,3,5-triazines (which are structurally related to pyrimidines) with aldehydes or ketones can produce highly functionalized pyrimidines. organic-chemistry.org

The reactivity of the pyrimidine ring in Diels-Alder reactions can be significantly enhanced through strategic activation. acs.org For instance, conversion of 2-halopyrimidines into 2-hydrazonylpyrimidines, followed by trifluoroacetylation, profoundly activates the pyrimidine ring for intramolecular Diels-Alder cycloadditions even at room temperature. acs.org This domino Diels-Alder/retro-Diels-Alder sequence leads to the formation of diverse aza-indazoles. acs.org

Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine scaffold, are also a valuable synthetic strategy. organic-chemistry.orgacs.org For example, copper-catalyzed [3+3] annulation of amidines with saturated ketones provides a route to pyrimidine synthesis through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org While this is a method for pyrimidine synthesis, similar principles can be applied to the functionalization of pre-existing pyrimidine rings.

[5+2] cycloaddition reactions are another important class of reactions for building seven-membered rings, which are present in many natural products. rsc.orgresearchgate.netnih.gov Oxidopyrylium and oxidopyridinium ylides are common 5-atom components in these reactions. nih.gov While direct [5+2] cycloadditions involving the pyrimidine ring of this compound are not commonly reported, the principles of cycloaddition chemistry suggest that with appropriate functionalization, such transformations could be possible.

| Reaction Type | Role of Pyrimidine | Key Features | Typical Products |

| Inverse Electron Demand Diels-Alder (IEDDA) | Diene | Reacts with electron-rich dienophiles. acsgcipr.orgorganic-chemistry.org | Fused heterocyclic systems, other substituted aromatics. |

| Activated Intramolecular Diels-Alder | Diene | Activation via derivatization (e.g., 2-hydrazonylpyrimidine). acs.org | Fused heterocycles (e.g., aza-indazoles). acs.org |

| Annulation | Scaffold | Formation of a new fused ring. acs.org | Fused pyrimidine derivatives. |

Chemo- and Regioselectivity in Multi-Substituted Pyrimidine Transformations

In pyrimidines with multiple substituents, such as 5-bromo-2,4-dichloropyrimidines, the inherent electronic properties of the ring and the nature of the substituents dictate the chemo- and regioselectivity of reactions. researchgate.netnih.gov The C4 position in 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position. nih.gov

For example, the reaction of 5-substituted-2,4-dichloropyrimidines with most nucleophiles shows a strong preference for substitution at the C4 position. nih.gov This is demonstrated in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which selectively yields the C4-aminated product. researchgate.net However, this regioselectivity can be reversed. The use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines leads to excellent C2 selectivity. nih.gov This switch in regioselectivity provides a powerful tool for accessing a wider range of pyrimidine structures. nih.gov

A deconstruction-reconstruction strategy has also been developed for the diversification of pyrimidines. nih.gov This involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved and recyclized with different reagents to form a variety of other nitrogen heterocycles. researchgate.netnih.gov This method has shown good chemoselectivity, for example, between pyridine and pyrimidine moieties within the same molecule. nih.gov

The regioselective functionalization of pyrimidines can also be achieved through lithiation-substitution protocols. For instance, a series of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones have been synthesized using a highly regioselective lithiation at the C6 position, followed by reaction with an electrophile. nih.gov This highlights how directed metalation can overcome the inherent electronic preferences of the pyrimidine ring.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Bromo 2 Cyclohexyl Pyrimidine Analogues

Influence of C-5 Bromine on Pyrimidine (B1678525) Core Reactivity and Binding

Electronic Effects of Halogenation on Ring System

The introduction of a halogen atom, such as bromine, onto the pyrimidine ring significantly alters the electronic properties of the molecule, which is a key factor in its interactions with biological targets. rsc.org Halogenation acts as a functional modification, leading to changes in the molecule's geometry, polarizability, and electron affinity. rsc.org

Studies on halogenated pyrimidines, including 5-Br-pyrimidine, have shown that the functionalization of the pyrimidine ring can be rationalized by variations in the electronic and geometric structures of the molecule, which depend on the location and electronegativity of the halogen substituent. aip.orgnih.gov The substitution of a hydrogen atom with bromine at the 5-position, which is the least electron-deficient carbon on the pyrimidine ring, is a common electrophilic substitution. wikipedia.org This substitution modifies the distribution of electron density within the aromatic system. Natural bond orbital (NBO) analysis on related halogenated pyridines has revealed that such substitutions impact intramolecular charge delocalization, which in turn affects the bond strengths within the ring. rsc.org

The effect of the halogen atom can be particularly pronounced at higher energy levels, influencing photoabsorption in a halogen-specific manner. rsc.org Theoretical investigations using methods like density functional theory (DFT) have been employed to understand the inner shell excitation of halogenated pyrimidines, providing valuable information on the molecule's electronic structure and the chemical environment of each atom. aip.orgnih.gov

Table 1: Summary of Electronic Effects of Halogenation on Pyrimidine Derivatives

| Property Affected | Description of Effect | Relevant Compounds | Citations |

| Electron Affinity | Halogenation increases the electron affinity of the pyrimidine ring. | Halogenated Pyrimidines | rsc.org |

| Electronic Structure | Substitution with halogens alters the electronic and geometric structure depending on the substituent's position and electronegativity. | 5-Br-pyrimidine, 2-Br-pyrimidine, 2-Cl-pyrimidine | aip.orgnih.gov |

| Charge Delocalization | Intramolecular charge delocalization and ring bond strengths are modified by halogen substitution. | Halogenated Pyridines (by analogy) | rsc.org |

| Photoabsorption | The effect of the halogen atom on photoabsorption cross-sections becomes more significant at higher photon energies. | 2-chloropyrimidine (B141910), 2-bromopyrimidine | rsc.org |

Potential for Halogen Bonding Interactions

A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a nitrogen atom. The bromine atom in 5-Bromo-2-(cyclohexyl)pyrimidine has the potential to form such bonds, which can be a crucial element in molecular recognition and binding to biological targets. The strength of a halogen bond is tunable, increasing with the polarizability of the halogen atom in the order F < Cl < Br < I. rsc.orgmdpi.com

Studies investigating interactions between haloaromatic compounds and the pyrimidine ring have demonstrated that halogen bonds can significantly influence the molecule. nih.gov Halogen-bond interactions with the nitrogen atoms of a pyrimidine ring can shift its vibrational normal modes to higher energy. nih.gov Computational and spectroscopic analyses have shown that computed halogen bond binding energies can be larger than those of typical hydrogen bonds, highlighting their importance in designing supramolecular structures. nih.gov In co-crystals, halogen bonding, such as C–I···N interactions, can be a dominant force in directing self-assembly, sometimes even competing with or replacing traditional hydrogen bonds. mdpi.comresearchgate.net The extent of these interactions, as indicated by the reduction in combined van der Waals radii, generally follows the order of the halogen's polarizability. mdpi.com

Structure-Based Design Approaches

Structure-based design leverages three-dimensional structural information of the target, often a protein, to design ligands with high affinity and selectivity.

Ligand Design and Optimization

For pyrimidine-based compounds, ligand design often focuses on optimizing interactions with a specific biological target, such as a kinase. The pyrimidine scaffold is recognized as a biologically privileged structure and is frequently used in drug development. nih.gov In many kinase inhibitors, the pyrimidine ring acts as a hinge-binder, forming hydrogen bonds with the backbone of the protein's hinge region. nih.gov

Optimization strategies for pyrimidine analogues include:

Controlling Physicochemical Properties: Medicinal chemists aim to improve properties like ligand efficiency (LE) and lipophilic efficiency (LipE) by carefully managing molecular weight and lipophilicity. acs.org

Fragment-Based Substitution: New compounds can be designed by employing a fragment-substitution strategy, guided by 3D-QSAR models and binding energy estimations, to enhance binding affinity and selectivity. researchgate.net

Docking Studies: Virtual screening and docking are used to predict the binding modes of designed compounds and to rationalize differences in biological activity among analogues. nih.govacs.org This allows for the design of hybrids, such as pyrimidine-quinolone compounds, by studying different linkers between scaffolds in silico. nih.gov

Rational optimization based on insights from X-ray co-crystal structures can guide the introduction of various functional groups to improve both activity and physicochemical properties, potentially leading to the identification of in vivo active agents. acs.org

Bioisosteric Replacements Involving the Pyrimidine Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties without losing the desired biological activity. nih.govresearchgate.net This approach is widely used to explore new chemical space and generate novel intellectual property. nih.gov

For pyrimidine-based scaffolds, this can involve replacing the entire pyrimidine ring with another heterocyclic system. This "scaffold hopping" can lead to the discovery of new active series. nih.govresearchgate.net

Table 2: Examples of Bioisosteric Replacements for Pyrimidine-Related Scaffolds

| Original Scaffold | Bioisosteric Replacement | Effect on Activity | Citations |

| Triazolopyrimidine | Imidazo[1,2-a]pyrimidine | Activity was maintained or slightly enhanced, depending on other substitutions. | nih.gov |

| Triazolopyrimidine | Triazolo[1,5-a]pyridine | A 100-fold reduction in binding affinity was observed, showing the importance of the pyrimidine N5 nitrogen. | nih.gov |

| Triazolopyrimidine | Pyrazolo-[1,5-a]pyrimidine | Activity was reduced by approximately 8.5-fold. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (with amide group) | Pyrazolo[1,5-a]pyrimidine (with 1,2,4-triazole) | The 1,2,4-triazole (B32235) successfully replaced the amide, forming key hydrogen bonds and improving potency. | acs.org |

These studies demonstrate that while some replacements are well-tolerated or even beneficial, others can drastically reduce activity, highlighting the specific structural and electronic roles that the pyrimidine nitrogen atoms play in target binding. nih.gov Such explorations are crucial for identifying the minimum pharmacophore required for biological activity and for developing backup clinical candidates. nih.gov

Investigation of Biological Target Interactions and Mechanisms

Pyrimidine (B1678525) Scaffolds in Target-Oriented Ligand Discovery

The pyrimidine nucleus is a fundamental heterocyclic scaffold that is integral to the structure of DNA and RNA and serves as a backbone for a multitude of therapeutic agents. cardiff.ac.uk Its prevalence in natural products and approved drugs makes it an ideal modular scaffold for creating large, drug-like chemical libraries for high-throughput screening. nih.gov The nitrogen atoms within the pyrimidine ring are key features, often participating in hydrogen bonds with protein targets, which is a frequent mode of interaction for pyrimidine-based ligands. nih.gov

The versatility of the pyrimidine core allows for structural diversification by introducing various substituents at different positions. nih.gov Modifications, such as the inclusion of bromine, chlorine, or amino groups, can be strategically employed to modulate the biological activity and specificity of the resulting compounds. nih.gov This adaptability makes the pyrimidine scaffold a privileged structure in medicinal chemistry, with significant potential for developing novel and effective therapeutic agents against a wide range of biological targets. nih.govresearchgate.net

Enzymatic Target Inhibition Studies (In Vitro/In Silico)

The investigation of pyrimidine derivatives as enzyme inhibitors is a prominent area of research. The following subsections detail the findings related to 5-Bromo-2-(cyclohexyl)pyrimidine and its analogs against several key enzyme families.

The pyrimidine scaffold is a common feature in many kinase inhibitors. While research has explored various substituted pyrimidines against a range of kinases, specific data for this compound is limited.

Epidermal Growth Factor Receptor (EGFR): Numerous pyrimidine derivatives have been designed and evaluated as EGFR inhibitors, with some showing high potency. nih.govrsc.org However, a review of the available literature did not yield specific studies on the inhibitory activity of this compound against EGFR.

Focal Adhesion Kinase (FAK): The 2,4-diaminopyrimidine (B92962) structure is a key scaffold for many FAK inhibitors. mdpi.com Structure-activity relationship studies have shown that substituting the pyrimidine ring at the C-5 position with electron-withdrawing groups, including bromine, is a viable strategy in the design of FAK inhibitors. nih.gov Despite this, direct experimental data on this compound's FAK inhibition is not presently available.

Cyclin-Dependent Kinase 9 (CDK9): Research into 2,4,5-trisubstituted pyrimidines has identified potent inhibitors of CDK9, a key regulator of transcription. cardiff.ac.uk In these studies, modifications at the C-5 position of the pyrimidine ring were shown to influence both the potency and selectivity of kinase inhibition. A C-5 bromo pyrimidine analog demonstrated a selectivity for CDK9 over CDK2 that was comparable to its C-5 chloro counterpart, highlighting the importance of both electronic and steric properties at this position. cardiff.ac.uk

Table 1: CDK9 Inhibition Data for a C-5 Bromo Pyrimidine Analog This table presents data for an analog from a study on 2,4,5-trisubstituted pyrimidines, as direct data for this compound was not available.

| Compound | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity (CDK2/CDK9) |

|---|---|---|---|

| 30q (C-5 Bromo analog) | 100 | 1600 | 16-fold |

Enhancer of Zeste Homologue 2 (EZH2): EZH2 is a histone methyltransferase that is a target in cancer therapy. While various heterocyclic compounds have been investigated as EZH2 inhibitors, such as quinoline (B57606) derivatives, there is no specific information in the reviewed literature regarding the inhibition of EZH2 or EZH1 by this compound. nih.gov

Cyclooxygenase (COX) isoenzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors was driven by the goal of reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.govjpp.krakow.pl Studies have explored pyrimidine-based compounds as selective COX-2 inhibitors, with some derivatives showing high selectivity and potent anti-inflammatory properties. nih.gov However, there are no specific studies available in the reviewed scientific literature that evaluate the inhibitory effect of this compound on either COX-1 or COX-2.

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govwikipedia.org As such, it is a well-established target for anticancer drugs. patsnap.com Notably, thymidylate synthetase has been shown to catalyze the dehalogenation of 5-bromo-2'-deoxyuridylate (BrdUMP), a compound containing a 5-bromopyrimidine (B23866) moiety (in the form of bromouracil). nih.gov This reaction provides direct evidence for nucleophilic catalysis and the formation of an intermediate, suggesting a potential mechanism of interaction for other 5-bromopyrimidine-containing compounds with the enzyme. nih.gov

Decaprenylphosphoryl-β-d-ribose 2′-Oxidase (DprE1): DprE1 is an essential enzyme in Mycobacterium tuberculosis involved in cell wall biosynthesis, making it a critical target for antitubercular drugs. nih.gov Research has led to the discovery of pyrimidine-containing scaffolds, such as morpholino-pyrimidines, as potent DprE1 inhibitors. nih.gov Nevertheless, specific data on the interaction between this compound and DprE1 is not documented in the available literature.

Receptor Binding Studies (e.g., G-protein Coupled Receptors, Nuclear Receptors)

G-protein coupled receptors (GPCRs) and nuclear receptors are large families of proteins that are common targets for a wide variety of drugs. genome.jp A thorough review of the scientific literature did not reveal any specific studies investigating the binding affinity or functional activity of this compound at any GPCR or nuclear receptor.

Protein-Ligand Interaction Mechanisms

The binding of pyrimidine derivatives to their protein targets is governed by a range of non-covalent interactions. Molecular docking and simulation studies of various pyrimidine-based inhibitors provide insight into these potential mechanisms. nih.govnih.gov

The nitrogen atoms of the pyrimidine ring are frequently involved in forming crucial hydrogen bonds with amino acid residues in the protein's binding site. nih.gov The specific substituents on the pyrimidine ring play a critical role in determining the binding affinity and selectivity. For instance, the cyclohexyl group at the C-2 position of the target compound likely engages in hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of a target protein. The bromo-substituent at the C-5 position can influence the electronic properties of the pyrimidine ring and may also participate in halogen bonding or other specific interactions that contribute to the stability of the protein-ligand complex. cardiff.ac.uk Computational analyses show that such non-covalent interactions, including π-π stacking, are also important for the stabilization of pyrimidine ligands within the active site of a protein. nih.gov

Hydrogen Bonding Networks

Detailed research findings specifically elucidating the hydrogen bonding networks formed between this compound and its biological targets are not extensively available in the public scientific literature. General principles of medicinal chemistry suggest that the nitrogen atoms within the pyrimidine ring could potentially act as hydrogen bond acceptors. However, without specific structural data from co-crystallization studies or computational modeling for this particular compound, any description of its hydrogen bonding interactions would be speculative.

Hydrophobic Interactions

Specific studies detailing the hydrophobic interactions of this compound with biological targets are not presently found in the reviewed scientific literature. The cyclohexyl group, being a bulky and nonpolar moiety, is expected to engage in significant hydrophobic interactions within the binding pockets of target proteins. These interactions are crucial for the stability of ligand-protein complexes. In many protein kinases, for example, a hydrophobic pocket is a common feature that accommodates nonpolar groups of inhibitors. The extent and nature of these interactions for this compound remain to be experimentally determined.

Pi-Stacking and Other Non-Covalent Interactions

There is a lack of specific research in the public domain that characterizes the pi-stacking and other non-covalent interactions of this compound. The pyrimidine ring, being an aromatic system, has the potential to engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a protein's active site. Such interactions can contribute significantly to the binding affinity and selectivity of a compound. However, without empirical data, the role of pi-stacking in the biological activity of this compound remains uncharacterized.

Studies on Signaling Pathway Modulation (e.g., BMP2/SMAD1)

Computational Chemistry Approaches in Research on this compound: A Review of Methodologies

Detailed computational studies focusing exclusively on this compound are not extensively available in publicly accessible scientific literature. Therefore, this article outlines the established computational chemistry methodologies that are broadly applied in the research of pyrimidine derivatives, providing a framework for how this compound would be theoretically investigated.

Advanced Characterization Techniques in Chemical Research

Spectroscopic Methods for Structural Elucidation (General Application)

Spectroscopic techniques are indispensable tools in chemistry for elucidating the molecular structure of compounds. By interacting with molecules, different regions of the electromagnetic spectrum can provide specific information about atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the precise structure of an organic molecule in solution. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms.

For a compound like 5-Bromo-2-(cyclohexyl)pyrimidine, ¹H NMR spectroscopy would be used to identify the number and connectivity of hydrogen atoms. The chemical shifts (δ) of the protons on the pyrimidine (B1678525) ring and the cyclohexyl group would provide key structural information. For instance, the protons on the pyyrimidine ring would likely appear as singlets in the aromatic region of the spectrum. The protons of the cyclohexyl group would exhibit more complex splitting patterns in the aliphatic region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state.

While not directly applicable to this compound, ¹⁹F NMR is a valuable technique for compounds containing fluorine.

As an illustrative example, the ¹H NMR and ¹³C NMR data for the related compound 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one are presented below. nih.gov

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H | 0.93 (t, J = 7.2 Hz) | CH₃ |

| ¹H | 1.54–1.66 (m) | CH₂ |

| ¹H | 2.54 (t, J = 7.2 Hz) | CH₂ |

| ¹H | 7.29 (br) | NH₂ |

| ¹³C | 13.3 | CH₃ |

| ¹³C | 20.1 | CH₂ |

| ¹³C | 35.4 | CH₂ |

| ¹³C | 98.9 | C5 |

| ¹³C | 152.0 | C6 |

| ¹³C | 157.3 | C4 |

Note: This data is for 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one and is provided for illustrative purposes only.

Mass Spectrometry (MS) (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components in a mixture.

For this compound, mass spectrometry would be used to confirm its molecular weight of 241.13 g/mol . The presence of a bromine atom would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units (M+ and M+2).

Fragmentation patterns observed in the mass spectrum can also help to piece together the structure of the molecule. For example, the loss of the cyclohexyl group or the bromine atom would result in characteristic fragment ions.

An example of mass spectrometry data for a related compound, 2-phenyl-5-bromopyrimidine , showed a molecular ion peak (M+H)⁺ at 234.98, confirming its structure. sigmaaldrich.com

| Compound | Ion | m/z |

| 2-phenyl-5-bromopyrimidine | [M+H]⁺ | 234.98 |

Note: This data is for 2-phenyl-5-bromopyrimidine and is provided for illustrative purposes only.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds absorb infrared radiation at specific frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint."

In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the C-H bonds of the cyclohexyl group (typically in the 2850-2960 cm⁻¹ region), C=N stretching vibrations from the pyrimidine ring (around 1500-1650 cm⁻¹), and C-Br stretching vibrations (typically below 800 cm⁻¹).

The IR data for the related compound 2-Amino-5-bromo-6-(2-hydroxy-2-methylpropyl)pyrimidin-4(3H)-one shows characteristic peaks at 3353 cm⁻¹ (O-H stretch), 1725 and 1695 cm⁻¹ (C=O and C=C stretches), and other fingerprint region absorptions. nih.gov

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| O-H | Stretch | 3353 |

| C=O | Stretch | 1725 |

| C=C | Stretch | 1695 |

| C-N | Stretch | 1395, 1345 |

| C-O | Stretch | 1123 |

| C-Br | Stretch | 597 |

Note: This data is for 2-Amino-5-bromo-6-(2-hydroxy-2-methylpropyl)pyrimidin-4(3H)-one and is provided for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern can yield a detailed model of the crystal lattice and the exact molecular structure, including bond lengths, bond angles, and conformational details.

If single crystals of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This would confirm the connectivity of the atoms and reveal the conformation of the cyclohexyl ring relative to the pyrimidine ring.

While no crystallographic data exists for this compound, the crystal structure of the related compound 5-Bromo-2-chloropyrimidin-4-amine has been determined. youtube.com This analysis revealed that the pyrimidine ring is essentially planar and that the molecules are connected in the crystal by hydrogen bonds. youtube.com This demonstrates the level of detailed structural information that can be obtained from this technique.

Chromatography Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods for assessing the purity of chemical compounds.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). It is a versatile technique that can be used for both analytical and preparative purposes. For this compound, HPLC would be the primary method to determine its purity. A pure sample would ideally show a single sharp peak in the chromatogram. The retention time of the peak is a characteristic of the compound under specific chromatographic conditions. In a patent for the synthesis of 5-bromo-2-chloropyrimidine (B32469) , HPLC was used to monitor the reaction progress and determine the purity of the final product, which was found to be as high as 98.9%.

Gas Chromatography (GC) is another powerful separation technique that is suitable for volatile and thermally stable compounds. In GC, the mobile phase is an inert gas, and the separation occurs as the components of the mixture are carried through a column containing a stationary phase. Similar to HPLC, GC can be used to assess the purity of this compound, provided it is sufficiently volatile.

Future Research Directions and Unexplored Potential of 5 Bromo 2 Cyclohexyl Pyrimidine

Development of Novel Synthetic Pathways

The advancement of research into 5-Bromo-2-(cyclohexyl)pyrimidine is contingent upon the availability of efficient, scalable, and cost-effective synthetic methods. While foundational routes to substituted pyrimidines exist, future work should focus on developing novel pathways that offer improved yields, reduced environmental impact, and greater versatility.

Key areas for exploration include:

One-Pot Reactions: The development of one-step or tandem reactions could significantly streamline the synthesis process. A patented method for other 5-bromo-2-substituted pyrimidines involves a one-step reaction using 2-bromomalonaldehyde (B19672) and amidine compounds, which is noted for its simplicity, safety, short duration, and low cost. google.com Adapting this approach for the cyclohexylamidine precursor could provide a more efficient route.

Modern Coupling Techniques: The bromine atom at the 5-position is an ideal handle for modern cross-coupling reactions. Future research should systematically explore Suzuki-Miyaura, Stille, and Sonogashira couplings to introduce a wide array of functional groups at this position. nih.govmdpi.com This would enable the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Greener Synthesis: Emphasis should be placed on developing more environmentally benign synthetic protocols. This includes exploring the use of less hazardous solvents, catalytic systems to replace stoichiometric reagents, and improving the atom economy of the reactions. For instance, new methods for producing key intermediates like 5-bromo-2-chloropyrimidine (B32469) aim to increase the utilization of bromine and avoid polluting reagents. google.com

| Synthetic Strategy | Potential Advantages | Key Precursors/Reagents |

| One-Pot Synthesis | Reduced reaction time, lower cost, operational simplicity. google.com | 2-bromomalonaldehyde, Cyclohexanecarboxamidine. |

| Suzuki-Miyaura Coupling | High functional group tolerance, commercial availability of boronic acids. nih.gov | Aryl/heteroaryl boronic acids, Palladium catalyst. |

| Sonogashira Coupling | Direct introduction of alkyne moieties for further functionalization. | Terminal alkynes, Palladium/Copper catalysts. |

Exploration of New Biological Targets and Mechanisms

The pyrimidine (B1678525) scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties. researchgate.netscialert.netdntb.gov.ua However, the specific biological profile of this compound is not well-defined. A significant future direction is the systematic screening of this compound and its derivatives against a diverse array of biological targets.

Potential therapeutic areas to investigate include:

Oncology: Pyrimidine derivatives have been successfully developed as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinases. nih.govcardiff.ac.uk Research could explore the inhibitory potential of this compound against these and other kinases implicated in cancer, like tyrosine kinases. researchgate.net The steric and electronic properties of substituents at the C-5 position are known to significantly affect potency and selectivity, making this compound a valuable starting point. cardiff.ac.uk

Infectious Diseases: The pyrimidine core is found in agents that target microbial enzymes like DNA gyrase. nih.gov Screening for antibacterial and antifungal activity is a logical step, given the urgent need for new antimicrobial agents to combat resistance. nih.govajpp.in

Neuroscience: Disubstituted pyrimidines have been investigated as selective agonists for serotonin receptors, such as 5-HT2C, indicating potential applications in treating psychiatric and neurological disorders. mdpi.com The lipophilic cyclohexyl group may enhance blood-brain barrier penetration, making this scaffold particularly interesting for central nervous system (CNS) targets.

Integration with Advanced Material Science Applications (e.g., Metal-Organic Frameworks)

The application of pyrimidine-based compounds in material science is an emerging and exciting field. The nitrogen atoms within the pyrimidine ring can act as excellent coordination sites (ligands) for metal ions, making this compound a promising building block for advanced materials.

Unexplored applications include:

Metal-Organic Frameworks (MOFs): The compound could be utilized as an organic linker to construct novel MOFs. The specific geometry and electronic nature of the pyrimidine ring, combined with the bulky cyclohexyl group, could lead to frameworks with unique pore structures, high surface areas, and tailored chemical environments. These materials could have applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs): Related pyrimidine compounds have been considered as monomers for COFs, which are porous crystalline polymers with potential in electronic and optical materials. bldpharm.com

Functional Polymers: Incorporation of the this compound unit into polymer chains could impart specific properties, such as thermal stability, conductivity, or photoluminescence. The bromo-substituent provides a reactive site for polymerization or post-polymerization modification.

Bioimaging Probe Development

Fluorescence-based techniques are indispensable tools in molecular and cellular biology. grantome.com The development of novel fluorescent probes with improved brightness, photostability, and target specificity is a continuous goal. The this compound scaffold represents an unexplored platform for creating such probes.

Future research could focus on:

Fluorophore Conjugation: The pyrimidine ring can be chemically modified to either tune its intrinsic fluorescence or to serve as a scaffold for attaching known fluorophores. The bromine atom can be replaced with fluorescent groups via cross-coupling reactions.

Environment-Sensitive Probes: The electronic properties of the pyrimidine ring can be modulated by its substituents. It may be possible to design derivatives of this compound whose fluorescence is sensitive to the local environment (e.g., polarity, pH, or the presence of specific ions), making them useful as sensors.

Targeted Imaging Agents: By attaching a biologically active moiety or a targeting ligand, probes based on this scaffold could be directed to specific cells, tissues, or subcellular compartments for targeted imaging applications.

Catalytic Applications in Organic Synthesis

While pyrimidines are often the targets of synthesis, their potential use as catalysts is significantly underdeveloped. The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, allowing them to function as bidentate or monodentate ligands for transition metals.

Prospective research directions include:

Ligand Development: Synthesizing and evaluating this compound and its derivatives as ligands in metal-catalyzed reactions (e.g., cross-coupling, hydrogenation, oxidation). The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrimidine ring.

Organocatalysis: Although less common, the basicity of the nitrogen atoms could be harnessed in organocatalytic transformations. acs.orgnih.gov Protonation or derivatization could lead to novel catalysts for a range of organic reactions.

Asymmetric Catalysis: Introduction of a chiral center, for instance by modifying the cyclohexyl group or attaching a chiral substituent at another position, could lead to the development of novel chiral ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.

Strategies for Overcoming Research Challenges

Advancing the study of this compound requires addressing several key challenges. A strategic approach will be necessary to efficiently unlock its potential.

| Research Challenge | Proposed Strategy |

| Synthetic Inefficiency | Focus on developing robust, one-pot synthetic methods and leveraging palladium-catalyzed cross-coupling reactions to improve yield, reduce steps, and enhance molecular diversity. google.comnih.gov |

| Undefined Biological Activity | Implement high-throughput screening programs to test the compound against a broad range of kinases, microbial strains, and G-protein coupled receptors. Follow up on hits with detailed mechanistic studies and SAR exploration. cardiff.ac.ukmdpi.com |

| Lack of Material Science Data | Initiate exploratory synthesis of MOFs and polymers incorporating the compound as a linker or monomer. Characterize the resulting materials for properties such as porosity, thermal stability, and conductivity. |

| Low Solubility | The cyclohexyl group imparts lipophilicity, which may lead to poor aqueous solubility. Future derivatization strategies should include the introduction of polar functional groups to modulate solubility and improve pharmacokinetic properties for biological applications. |

By systematically pursuing these future research directions, the scientific community can illuminate the full potential of this compound, transforming it from a chemical entity into a valuable tool for medicine, material science, and catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-(cyclohexyl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Hydrazine-based cyclization : React 5-bromo-2-hydrazinopyrimidine with α,β-unsaturated ketones (e.g., 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one) in acetic acid under reflux (4–6 hours) with catalytic H₂SO₄. Precipitation yields crude product, which is recrystallized from ethanol-DMF mixtures .

- Solution crystallization : For derivatives like 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine, a one-step solution crystallization method in ethanol at controlled temperatures (5–10°C) achieves high purity (>95%) .

- Optimization : Adjust reflux time, acid catalyst concentration, and solvent polarity to minimize byproducts. Monitor reactions via TLC and use column chromatography (silica gel, hexane/ethyl acetate) for intermediates.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms cyclohexyl integration. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm .

- IR spectroscopy : Detect functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C=N pyrimidine ring vibrations at ~1600 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃BrN₂: calc. 257.03, observed 257.02) .

- Elemental analysis : Validate purity (>99%) by matching C/H/N/Br percentages to theoretical values .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodology :

- Recrystallization : Use ethanol-DMF (3:1 v/v) at low temperatures (0–5°C) to isolate crystalline products .

- Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for intermediates. Monitor fractions via UV absorbance at 254 nm .

- Soxhlet extraction : For scale-up, use dichloromethane or acetone to recover residual product from crude mixtures .

Q. What are the key factors affecting the stability of this compound during storage, and how should they be managed?

- Methodology :

- Moisture sensitivity : Store in sealed containers with desiccants (e.g., silica gel) under inert gas (N₂/Ar) .

- Thermal stability : Avoid temperatures >30°C; long-term storage at –20°C in amber vials prevents photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods elucidate the molecular conformation and intermolecular interactions of this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction : Use MoKα radiation (λ = 0.71073 Å) at 100 K. Refine structures with SHELXTL/PLATON software. For example, pyrimidine rings show planarity (deviation <0.02 Å), and dihedral angles between substituents (e.g., 10.81° between pyrazoline and pyrimidine rings) reveal conformational flexibility .

- DFT calculations : Optimize geometries at B3LYP/6-311G(d,p) level. Compare experimental bond lengths/angles (e.g., C-Br: 1.89 Å calc. vs. 1.91 Å obs.) to validate electronic structures .

Q. How do substituents on the pyrimidine ring influence crystal packing and supramolecular architecture?

- Methodology :

- Intermolecular interactions : Analyze C–H⋯N (2.8–3.0 Å) and π–π stacking (3.5–3.7 Å centroid distances) via Mercury software. For example, antiparallel dimer formation via C11–H11A⋯N4 contacts stabilizes crystal lattices .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯Br interactions: 12–15% in 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine) .

Q. How can density functional theory (DFT) calculations complement experimental data in understanding the electronic properties of this compound?

- Methodology :

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity. Bromine atoms lower LUMO energy, enhancing electrophilic substitution susceptibility .

- Electrostatic potential maps : Visualize electron-deficient regions (e.g., near Br and pyrimidine N atoms) to rationalize nucleophilic attack sites .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for brominated pyrimidine derivatives in medicinal chemistry?

- Methodology :

- Bioactivity assays : Test derivatives against microbial strains (e.g., E. coli, S. aureus) via MIC assays. For example, nitro-substituted analogs show enhanced antimicrobial activity (MIC: 8–16 µg/mL) due to improved membrane penetration .

- QSAR modeling : Use Hammett constants (σ) and logP values to correlate substituent electronegativity/lipophilicity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.